molecular formula C14H21BN2O2 B14073801 (2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

Cat. No.: B14073801
M. Wt: 260.14 g/mol
InChI Key: SYPACTXCVSKHAJ-UHFFFAOYSA-N
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Description

(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C14H21BN2O2. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, organohalide, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones

    Reduction: Formation of corresponding hydrocarbons

    Substitution: Replacement of the boronic acid group with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst

    Substitution: Reagents such as halides or nucleophiles in the presence of a base or catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons .

Scientific Research Applications

(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclobutyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other boronic acid derivatives.

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

(2-cyclobutyl-6-piperidin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C14H21BN2O2/c18-15(19)12-8-13(10-2-1-3-10)17-14(9-12)11-4-6-16-7-5-11/h8-11,16,18-19H,1-7H2

InChI Key

SYPACTXCVSKHAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCNCC2)C3CCC3)(O)O

Origin of Product

United States

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